4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with piperazinyl and methyl substitutions, often involves nucleophilic substitution reactions, cyclization, and functional group modifications. For instance, Mallesha et al. (2012) described a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives synthesized through nucleophilic substitution reactions, showcasing a methodology that could potentially apply to the synthesis of the compound (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including piperazinyl substitutions, can be analyzed through crystallographic and spectroscopic methods. Karczmarzyk and Malinka (2004) investigated the crystal and molecular structures of related compounds, providing insights into the conformation and spatial arrangement of the pyrimidine and piperazine rings (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, including nucleophilic substitutions and cyclizations, contributing to their diverse chemical properties. These reactions facilitate the introduction of various functional groups, altering the compound's pharmacological profile. The study by Jang et al. (2010) on the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines exemplifies the chemical versatility of pyrimidine derivatives (Jang et al., 2010).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are crucial for their formulation and application. These properties are influenced by the compound's molecular structure and substituents. Studies like that of Özbey et al. (1998) provide insights into the crystalline structures of related compounds, which are essential for understanding the physical characteristics of these molecules (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with biological targets, are determined by their molecular structure and functional groups. These properties are fundamental to their pharmacological effects and potential therapeutic applications. The synthesis and study of pyrimidine derivatives by Dolzhenko et al. (2006) highlight the chemical diversity and potential of these compounds in medicinal chemistry (Dolzhenko et al., 2006).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3/c1-17-24-21(27-9-7-26(2)8-10-27)16-22(25-17)28-11-13-29(14-12-28)23(30)18-5-6-19(31-3)20(15-18)32-4/h5-6,15-16H,7-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTPQWGRMBQEBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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